Nitrate

説明

特性

IUPAC Name |

nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3/c2-1(3)4/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBFGGVMKEFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

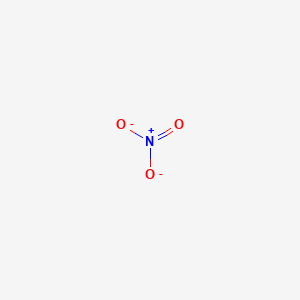

Canonical SMILES |

[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84145-82-4 (Parent) | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024217 | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.005 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14797-55-8 | |

| Record name | Nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T93E9Y2844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the role of nitrate in plant signaling pathways

An In-depth Technical Guide to the Role of Nitrate in Plant Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrate is not only a primary nitrogen source for plants but also a critical signaling molecule that governs a wide array of developmental and metabolic processes.[1][2] Plants have evolved sophisticated signaling pathways to sense and respond to fluctuating nitrate availability in the soil. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying nitrate signaling, from sensing at the plasma membrane to the downstream transcriptional reprogramming that orchestrates plant growth and development. We detail the central role of the nitrate transceptor NRT1.1 (CHL1), the involvement of calcium as a second messenger, the subsequent protein kinase cascades, and the master regulatory function of NIN-LIKE PROTEIN (NLP) transcription factors.[3][4] Furthermore, this document outlines the intricate crosstalk between nitrate signaling and hormonal pathways, particularly auxin, which is crucial for modulating root system architecture.[5] Included are summaries of quantitative data, detailed protocols for key experimental assays, and visualizations of the signaling networks to provide a thorough resource for researchers in the field.

Nitrate Sensing and Primary Signal Transduction

The initial perception of nitrate occurs at the root cell plasma membrane and triggers a rapid signaling cascade. This primary nitrate response is essential for the plant to quickly adapt its metabolism and development to changes in nitrogen availability.[6][7]

The NRT1.1 (CHL1) Transceptor: A Dual-Affinity Sensor

The cornerstone of nitrate sensing in Arabidopsis is the NITRATE TRANSPORTER 1.1 (NRT1.1), also known as CHL1 or NPF6.3.[3][6] This protein is a "transceptor," possessing both transport and sensing/signaling capabilities. A key feature of NRT1.1 is its dual-affinity nature, which allows it to function across a wide range of external nitrate concentrations.[8][9]

This dual affinity is regulated by the phosphorylation of a key threonine residue at position 101 (T101).[10]

-

Low Nitrate Conditions (<1 mM): The protein kinase CBL-INTERACTING PROTEIN KINASE 23 (CIPK23) phosphorylates NRT1.1 at T101.[2][11] This modification converts NRT1.1 into a high-affinity transporter, optimizing nitrate uptake when it is scarce.[10]

-

High Nitrate Conditions (>1 mM): At higher nitrate concentrations, CIPK23 activity is attenuated, and T101 remains unphosphorylated.[9] This state corresponds to a low-affinity transport mode.[10]

This phosphorylation switch is fundamental to how NRT1.1 senses nitrate levels and initiates distinct downstream responses.[8]

References

- 1. Molecular mechanism for nitrate signaling and response in plants | THE UNIVERSITY OF Tokyo Laboratory of Plant Functional Biotechnology [webpark1561.sakura.ne.jp]

- 2. academic.oup.com [academic.oup.com]

- 3. Nitrate Signaling and Its Role in Regulating Flowering Time in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 5. Nitrate and hormonal signaling crosstalk for plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Finding Balance in Adversity: Nitrate Signaling as the Key to Plant Growth, Resilience, and Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NRT1.1 nitrate transporter 1.1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Frontiers | NRT1.1 Dual-Affinity Nitrate Transport/Signalling and its Roles in Plant Abiotic Stress Resistance [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Nitrate Signaling, Functions, and Regulation of Root System Architecture: Insights from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Nitrate in Marine Ecosystems: A Technical Guide for Researchers and Pharmaceutical Professionals

Abstract

Nitrate is a cornerstone of marine biogeochemistry, serving as a primary nitrogen source that fuels oceanic primary productivity and governs the structure of marine food webs. This technical guide provides an in-depth exploration of the biological functions of nitrate in marine ecosystems. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of nitrate's role in the marine nitrogen cycle, its assimilation by phytoplankton, and the intricate molecular pathways that regulate its uptake. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of critical pathways and workflows to facilitate a deeper understanding of this vital nutrient. Furthermore, potential applications in biotechnology and drug development stemming from the unique enzymatic processes of the marine nitrogen cycle are discussed.

Introduction: Nitrate as a Linchpin of Marine Productivity

Nitrogen is an essential element for all life, forming the backbone of proteins and nucleic acids. In the vast expanse of the world's oceans, the availability of fixed nitrogen often limits the growth of phytoplankton, the microscopic algae that form the base of the marine food web. Nitrate (NO₃⁻) is the most abundant form of dissolved inorganic nitrogen in the ocean and, therefore, a critical nutrient supporting marine life.[1]

The transformation of nitrogen in marine environments is a complex interplay of biological and chemical processes collectively known as the marine nitrogen cycle. This cycle involves the conversion of atmospheric nitrogen gas (N₂) into biologically available forms like ammonium (B1175870) (NH₄⁺) and nitrate, their uptake and assimilation by organisms, and their eventual return to the atmosphere.[1] Understanding the dynamics of nitrate within this cycle is paramount for comprehending marine ecosystem functioning, global carbon cycling, and the impacts of anthropogenic nutrient inputs.

Quantitative Overview of Nitrate in Marine Systems

The concentration of nitrate in marine waters exhibits significant spatial and temporal variability, influenced by factors such as depth, proximity to land, and biological activity. The following tables summarize key quantitative data related to nitrate in marine ecosystems.

Table 1: Typical Nitrate Concentrations in Marine Environments

| Marine Environment | Typical Nitrate Concentration (µmol/L) | Key Characteristics |

| Coastal Upwelling Zones | 20 - 50 | High nutrient input from deep waters, leading to high primary productivity.[2] |

| Open Ocean Surface Waters (Euphotic Zone) | Often < 0.1 - 1 | Low concentrations due to rapid uptake by phytoplankton.[3][4] |

| Deep Ocean Waters | 20 - 50 | High concentrations due to the remineralization of sinking organic matter and lack of light for photosynthesis.[1][2] |

| Estuaries and Fjords | 0 - 2.0 (as µg-atoms/L) | Higher and more variable concentrations due to terrestrial runoff and freshwater mixing.[3] |

Table 2: Nitrate Uptake Rates by Marine Phytoplankton

| Phytoplankton Group/Species | Location/Condition | Nitrate Uptake Rate | Reference |

| Small Phytoplankton (0.7–5 µm) | Amundsen Sea | 0.05 to 1.02 mg C m⁻² h⁻¹ | [5] |

| Large Phytoplankton (>5 µm) | Amundsen Sea | Variable, with seasonal decline | [5] |

| Natural Phytoplankton Assemblages | North Atlantic (MAB Region) | Mean = 0.34 µmol N L⁻¹ h⁻¹ | [4] |

| Natural Phytoplankton Assemblages | North Atlantic (SAB Region) | Mean = 0.13 µmol N L⁻¹ h⁻¹ | [4] |

| Chaetoceros gracilis (Oceanic Diatom) | Laboratory Culture | Kₛ for uptake and growth were similar | [6] |

| Asterionella japonica (Neritic Diatom) | Laboratory Culture | Kₛ for uptake and growth were similar | [6] |

Table 3: Nitrate Reductase Activity in Marine Phytoplankton

| Organism/Assemblage | Condition | Nitrate Reductase Activity | Reference |

| Natural Phytoplankton Assemblages | Peru Current | Ranged from 0.09 to 2.77 (units not specified) | [7] |

| Skeletonema costatum | Laboratory Culture | Apparent Kₘ of 295 µM for NO₃⁻ | [8] |

| Thalassiosira weissflogii | NO₃⁻-grown culture | Higher activity compared to NH₄⁺ or urea-grown cultures | [9] |

| Natural Phytoplankton Assemblages | - | 0.008 to 0.019 nmole IO₃⁻ µg-chl a⁻¹ h⁻¹ (as iodate (B108269) reduction activity) | [10] |

The Marine Nitrogen Cycle and Nitrate's Central Role

Nitrate is a key intermediate in the marine nitrogen cycle. The following diagram illustrates the major transformations of nitrogen in the ocean, highlighting the central position of nitrate.

Caption: A simplified diagram of the marine nitrogen cycle.

Molecular Mechanisms of Nitrate Uptake and Assimilation in Marine Diatoms

Marine diatoms are a major group of phytoplankton responsible for a significant portion of global primary production. Their ability to efficiently utilize nitrate is key to their ecological success. The assimilation of nitrate is a multi-step process involving transport into the cell and enzymatic reduction to ammonium.

Nitrate Transport

The uptake of nitrate across the cell membrane is mediated by specific nitrate transporter proteins. In diatoms, two main types of nitrate transporters have been identified: high-affinity nitrate transporters (NRT2) and low-affinity nitrate transporters. The expression of genes encoding these transporters is tightly regulated by the availability of nitrogen sources in the environment.

Nitrate Assimilation Pathway

Once inside the cell, nitrate is sequentially reduced to ammonium, which can then be incorporated into amino acids. This pathway involves two key enzymes: nitrate reductase (NR) and nitrite reductase (NiR).

Caption: The nitrate assimilation pathway in a marine diatom.

Detailed Experimental Protocols

Accurate measurement of nitrate concentrations and its biological cycling is fundamental to marine ecosystem research. The following sections provide detailed protocols for key experiments.

Spectrophotometric Determination of Nitrate in Seawater

This method is based on the reduction of nitrate to nitrite, followed by a colorimetric reaction (Griess reaction).

Principle: Nitrate in the seawater sample is reduced to nitrite by passing the sample through a column containing copper-cadmium granules. The resulting nitrite is then reacted with sulfanilamide (B372717) and N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) to form a colored azo dye, the absorbance of which is measured spectrophotometrically at 540 nm.

Apparatus:

-

Spectrophotometer

-

Copper-cadmium reduction column

-

Glassware (flasks, cylinders, etc.)

Reagents:

-

Concentrated ammonium chloride solution

-

Sulfanilamide solution

-

N-(1-naphthyl)-ethylenediamine dihydrochloride solution

-

Potassium nitrate standard solutions

-

Copper sulfate (B86663) solution

Procedure:

-

Sample Preparation: Filter seawater samples to remove particulate matter.

-

Column Activation: Prepare and activate the copper-cadmium column according to standard procedures.

-

Sample Reduction: Pass a known volume of the seawater sample through the activated column to reduce nitrate to nitrite.

-

Color Development: To the reduced sample, add the sulfanilamide solution followed by the N-(1-naphthyl)-ethylenediamine dihydrochloride solution. Allow time for color development.

-

Spectrophotometry: Measure the absorbance of the sample at 540 nm.

-

Calculation: Determine the nitrate concentration from a standard curve prepared using known concentrations of potassium nitrate.

Measurement of Nitrate Uptake Rates by Phytoplankton using ¹⁵N Tracer

This protocol uses a stable isotope tracer (¹⁵N-labeled nitrate) to measure the rate of nitrate uptake by phytoplankton.[4]

Principle: A known amount of ¹⁵N-labeled nitrate is added to a seawater sample containing phytoplankton. After an incubation period, the phytoplankton are filtered, and the amount of ¹⁵N incorporated into their biomass is measured using a mass spectrometer.

Apparatus:

-

Incubation bottles

-

Filtration apparatus

-

Mass spectrometer

-

Incubator with controlled light and temperature

Reagents:

-

¹⁵N-labeled potassium nitrate (K¹⁵NO₃)

Procedure:

-

Sample Collection: Collect seawater samples from the desired depth.

-

Tracer Addition: Add a small, known amount of K¹⁵NO₃ to the sample.

-

Incubation: Incubate the samples under in situ light and temperature conditions for a set period.

-

Filtration: At the end of the incubation, filter the sample to collect the phytoplankton biomass.

-

Sample Analysis: Analyze the isotopic composition (¹⁵N/¹⁴N ratio) of the filtered biomass using a mass spectrometer.

-

Calculation: Calculate the nitrate uptake rate based on the amount of ¹⁵N incorporated into the phytoplankton over the incubation period.

Caption: A typical experimental workflow for measuring nitrate uptake.

In Vitro Nitrate Reductase Activity Assay

This assay measures the activity of the nitrate reductase enzyme in phytoplankton extracts.[11][12]

Principle: A crude enzyme extract from phytoplankton is incubated with nitrate and a reductant (NADH or NADPH). The amount of nitrite produced is then measured colorimetrically.

Apparatus:

-

Centrifuge

-

Spectrophotometer

-

Homogenizer

-

Incubator

Reagents:

-

Extraction buffer

-

Potassium nitrate solution

-

NADH or NADPH solution

-

Reagents for nitrite determination (as in section 5.1)

Procedure:

-

Enzyme Extraction: Harvest phytoplankton cells and extract the crude enzyme using a suitable buffer and homogenization method.

-

Assay Incubation: Incubate the enzyme extract with nitrate and NADH/NADPH at a controlled temperature.

-

Reaction Termination: Stop the reaction after a specific time.

-

Nitrite Measurement: Measure the concentration of nitrite produced using the Griess reaction.

-

Calculation: Calculate the nitrate reductase activity based on the rate of nitrite production.

Relevance to Drug Development and Biotechnology

The unique biochemical pathways of the marine nitrogen cycle present untapped opportunities for drug discovery and biotechnology.

-

Novel Enzyme Discovery: Marine microorganisms possess enzymes adapted to diverse and often extreme environments. Nitrate reductases and other enzymes of the nitrogen cycle from these organisms could have novel properties, such as high salt tolerance or activity at low temperatures, making them attractive for industrial applications, including bioremediation and biocatalysis.[13]

-

Herbicide and Algaecide Development: The nitrate uptake and assimilation pathways are essential for the growth of phytoplankton. Developing compounds that specifically inhibit nitrate transporters or nitrate reductase in harmful algal bloom species could lead to the creation of environmentally targeted algaecides or herbicides.[14][15][16] For instance, some herbicides are known to interfere with the photosynthetic process, which in turn can affect nitrate reduction.[16]

-

Pharmaceuticals and Bioactive Compounds: The metabolic pathways of marine organisms, including those related to nitrogen metabolism, can produce a vast array of secondary metabolites with potential pharmaceutical applications.[17][18] While direct links between nitrate metabolism and specific drug production are still being explored, understanding the fundamental metabolic processes of these organisms is a crucial first step in bioprospecting for novel therapeutic agents. The effects of existing pharmaceuticals on the nitrogen cycle are also an area of active research, as these compounds can have unintended environmental consequences.[19][20]

Conclusion

Nitrate is a fundamental driver of marine ecosystem dynamics. Its availability, uptake, and assimilation are tightly regulated processes that underpin the productivity of our oceans. This guide has provided a detailed overview of the biological functions of nitrate, supported by quantitative data, experimental protocols, and pathway diagrams. For researchers and scientists, this information serves as a foundational resource for further investigation into marine biogeochemistry. For professionals in drug development and biotechnology, the unique enzymatic machinery of the marine nitrogen cycle offers a promising frontier for the discovery of novel enzymes and bioactive compounds. Continued research in this field is essential for both understanding the intricate workings of our planet's largest ecosystem and for harnessing its potential for technological and medical innovation.

References

- 1. 5.6 Nitrogen and Nutrients – Introduction to Oceanography [rwu.pressbooks.pub]

- 2. The marine nitrogen cycle: recent discoveries, uncertainties and the potential relevance of climate change - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The determination of nitrates in sea water" by Rex J. Robinson and Thomas G. Thompson [elischolar.library.yale.edu]

- 4. Frontiers | Nitrogen uptake rates and phytoplankton composition across contrasting North Atlantic Ocean coastal regimes north and south of Cape Hatteras [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. COMPARISON OF HALF-SATURATION CONSTANTS FOR GROWTH AND NITRATE UPTAKE OF MARINE PHYTOPLANKTON (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Nitrate Reductase from the Marine Diatom Skeletonema costatum (Biochemical and Immunological Characterization) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Iodate Reduction Activity in Nitrate Reductase Extracts from Mari...: Ingenta Connect [ingentaconnect.com]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrate reductase - Wikipedia [en.wikipedia.org]

- 14. Toxicity of herbicides to cyanobacteria and phytoplankton species of the San Francisco Estuary and Sacramento-San Joaquin River Delta, California, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triazine herbicides inhibit phytoplankton photosynthesis in the East China Sea: A species-specific assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Certain Herbicides and Their Combinations on Nitrate and Nitrite Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tpmap.org [tpmap.org]

- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 19. Effects of pharmaceuticals on the nitrogen cycle in water and soil: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure.sruc.ac.uk [pure.sruc.ac.uk]

Nitrate as a Precursor for Nitric Oxide Synthesis in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the role of nitrate as a precursor for nitric oxide (NO) synthesis in mammals, a pathway of significant interest for therapeutic and physiological research. Traditionally, NO production was thought to be solely dependent on the L-arginine-NO synthase (NOS) pathway. However, a growing body of evidence has illuminated the critical importance of the nitrate-nitrite-NO pathway, particularly in hypoxic and acidic conditions where the NOS system is less efficient. This document details the biochemical mechanisms, physiological implications, quantitative data from human studies, and detailed experimental protocols relevant to the study of this pathway. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of dietary nitrate.

The Nitrate-Nitrite-Nitric Oxide Pathway: A Biochemical Overview

The synthesis of nitric oxide from nitrate is a multi-step process that involves both the host's physiology and the resident oral microbiota.[1] This pathway provides an alternative to the classical L-arginine-NO synthase (NOS) pathway, which is oxygen-dependent.

The process begins with the consumption of nitrate, primarily from green leafy vegetables and beetroot.[2][3] Upon ingestion, dietary nitrate is absorbed in the upper gastrointestinal tract and enters the systemic circulation.[1] A significant portion of this circulating nitrate, approximately 25%, is actively taken up by the salivary glands and concentrated in the saliva.[4]

In the oral cavity, commensal anaerobic bacteria residing on the dorsal surface of the tongue reduce nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻) using nitrate reductase enzymes.[4] This step is crucial as mammalian cells lack the necessary enzymes for this conversion. The resulting nitrite-rich saliva is then swallowed.

In the acidic environment of the stomach, nitrite is protonated to form nitrous acid (HNO₂), which can then decompose to generate nitric oxide and other nitrogen oxides.[4] Nitrite that enters the systemic circulation can also be reduced to NO by various mammalian enzymes and proteins, particularly in tissues experiencing low oxygen tension (hypoxia).[5] These include xanthine (B1682287) oxidoreductase, deoxyhemoglobin, and myoglobin.[5]

Physiological Significance of the Nitrate-Nitrite-NO Pathway

The nitric oxide produced via the nitrate-nitrite-NO pathway has a range of physiological effects, many of which are beneficial for cardiovascular health and exercise performance.

Cardiovascular Effects

One of the most well-documented effects of dietary nitrate supplementation is the reduction of blood pressure.[6] Nitric oxide is a potent vasodilator, meaning it relaxes the inner muscles of blood vessels, causing them to widen. This widening of the blood vessels leads to a decrease in vascular resistance and consequently, a reduction in blood pressure.[6] Meta-analyses of numerous clinical trials have demonstrated that dietary nitrate supplementation can significantly lower both systolic and diastolic blood pressure.[7]

Beyond blood pressure regulation, this pathway also contributes to improved endothelial function. The endothelium is the thin membrane that lines the inside of the heart and blood vessels. A healthy endothelium is crucial for regulating blood clotting, immune function, and blood vessel tone. The NO produced from this pathway helps to maintain endothelial health and function.[6]

Exercise Performance

Dietary nitrate has also been shown to enhance exercise performance. This is attributed to several mechanisms, including a reduction in the oxygen cost of exercise, meaning the muscles require less oxygen to produce the same amount of work.[8][9] This improved efficiency can lead to enhanced endurance and performance. The increased blood flow to muscles due to vasodilation also plays a role in improving nutrient and oxygen delivery and waste product removal.[9]

Quantitative Data from Human Intervention Studies

The following tables summarize quantitative data from human clinical trials investigating the effects of dietary nitrate supplementation on plasma, salivary, and urinary nitrate and nitrite concentrations, as well as on blood pressure.

Table 1: Plasma Nitrate and Nitrite Concentrations Following Dietary Nitrate Supplementation

| Study Population | Nitrate Dose | Duration | Baseline Plasma Nitrate (µM) | Peak Plasma Nitrate (µM) | Baseline Plasma Nitrite (nM) | Peak Plasma Nitrite (nM) | Citation(s) |

| Healthy Adults | 572 mg (High Nitrate, Low Nitrite Beetroot Juice) | Acute | ~30 | ~450 | ~150 | ~550 | [2] |

| Healthy Adults | 280 mg (Medium Nitrate, Medium Nitrite Beetroot Juice) | Acute | ~30 | ~250 | ~150 | ~400 | [2] |

| Hemodialysis Patients | 400 mg (Beetroot Juice) | Acute | ~150 | ~1200 | ~200 | ~450 | [10] |

| Healthy Volunteers | 400 mg (Beetroot Juice) | Acute | ~30 | ~400 | ~150 | ~350 | [10] |

| Older Adults | 380 mg/day (Beetroot Juice) | 12 weeks | ~30 | ~250 (fasting, week 12) | ~140 | ~350 (fasting, week 12) | [11] |

Table 2: Salivary Nitrate and Nitrite Concentrations Following Dietary Nitrate Supplementation

| Study Population | Nitrate Dose | Duration | Baseline Salivary Nitrate (µM) | Peak Salivary Nitrate (µM) | Baseline Salivary Nitrite (µM) | Peak Salivary Nitrite (µM) | Citation(s) |

| Healthy Adults | ~520 mg (High Nitrate Meal) | Acute | ~200 | ~3500 | ~50 | ~1000 | [4] |

| Young Adults | 100g, 200g, 300g Beetroot | Acute | ~500 | ~2000, ~4000, ~6000 | ~200 | ~400, ~600, ~800 | [12] |

| Older Adults | 100g, 200g, 300g Beetroot | Acute | ~500 | ~2000, ~4000, ~6000 | ~150 | ~300, ~500, ~700 | [12] |

Table 3: Urinary Nitrate Excretion Following Dietary Nitrate Supplementation

| Study Population | Nitrate Intake (mmol/day) | Urinary Nitrate Excretion (mmol/day) | Citation(s) |

| Healthy Ileostomy Subjects | 0.83 | 1.31 | [13] |

| Healthy Ileostomy Subjects | 1.89 | 2.13 | [13] |

| Healthy Ileostomy Subjects | 5.20 | 4.25 | [13] |

| Young Adults | 100g, 200g, 300g Beetroot | Dose-dependent increase, peaking at 6-12 hours | [14] |

| Older Adults | 100g, 200g, 300g Beetroot | Dose-dependent increase, peaking at 6-12 hours | [14] |

Table 4: Effect of Dietary Nitrate on Blood Pressure

| Study Population | Nitrate Dose | Duration | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Citation(s) |

| Meta-analysis of 41 trials | Varied | 3 hours to 12 weeks | -3.12 | -1.43 | |

| Meta-analysis (Healthy Adults) | Varied | Varied | -2.42 | -0.58 | [7] |

| Meta-analysis (Middle-aged and Elderly) | Varied | Varied | -3.87 | Not significant | [7] |

| Grade 1 Hypertensives | 3.5 mmol | Acute | -12 | Not reported | [15] |

Experimental Protocols

Accurate quantification of nitrate and nitrite in biological samples is essential for studying the nitrate-nitrite-NO pathway. The following sections provide detailed methodologies for the two most common analytical techniques.

Measurement of Nitrate and Nitrite by Chemiluminescence

Chemiluminescence is considered the gold standard for the sensitive and specific detection of nitric oxide and its metabolites.[5]

5.1.1 Principle

This method is based on the detection of NO in the gas phase via its reaction with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is proportional to the NO concentration. For nitrite and nitrate measurement, they are first chemically reduced to NO gas.

5.1.2 Reagents and Equipment

-

Nitric Oxide Analyzer (NOA) with a chemiluminescence detector

-

Purge vessel and cold trap

-

Reducing agents:

-

For Nitrite: Tri-iodide (I₃⁻) solution (301 mM KI and 138 mM I₂ in water) or acetic acid with ascorbic acid.[5]

-

For Nitrate + Nitrite: Vanadium (III) chloride (VCl₃) in 1 M HCl, heated to 90°C.

-

-

Nitrite and Nitrate standards (e.g., sodium nitrite and sodium nitrate)

-

Nitrite preserving solution (e.g., N-ethylmaleimide (NEM) and potassium ferricyanide).[5]

-

Methanol (B129727), ice-cold

-

Microcentrifuge

5.1.3 Sample Preparation

-

Plasma/Serum: Collect blood in heparinized tubes. Centrifuge immediately at 4,000 x g for 5 minutes at 4°C. Transfer the plasma/serum to a new tube containing a nitrite preserving solution. To deproteinize, add cold methanol (1:2 ratio, sample:methanol), vortex, and centrifuge at 13,000 x g for 15 minutes at 4°C. The supernatant is used for analysis.[5]

-

Saliva: Collect saliva and centrifuge to remove debris. The supernatant can be diluted with deionized water before analysis.

-

Urine: Centrifuge to remove sediment. The supernatant is typically diluted with deionized water.

5.1.4 Procedure

-

Standard Curve: Prepare a series of known concentrations of nitrite and nitrate standards.

-

Nitrite Measurement:

-

Inject a known volume of the prepared sample or standard into the purge vessel containing the tri-iodide reducing agent.

-

The tri-iodide reduces nitrite to NO gas, which is carried by an inert gas (e.g., nitrogen) to the chemiluminescence detector.

-

Record the signal and calculate the area under the curve.

-

-

Nitrate + Nitrite Measurement:

-

Inject a known volume of the prepared sample or standard into the purge vessel containing the heated VCl₃ reducing agent.

-

VCl₃ reduces both nitrate and nitrite to NO gas.

-

Record the signal and calculate the total area under the curve.

-

-

Nitrate Calculation: The nitrate concentration is determined by subtracting the nitrite concentration from the total nitrate + nitrite concentration.

Measurement of Nitrite by Griess Assay

The Griess assay is a colorimetric method that is simpler and more accessible than chemiluminescence, though generally less sensitive.[16][17]

5.2.1 Principle

The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo compound that can be measured spectrophotometrically at approximately 540 nm.[16]

5.2.2 Reagents and Equipment

-

Spectrophotometer or microplate reader

-

Griess Reagent:

-

Solution A: Sulfanilamide in an acidic solution (e.g., phosphoric acid or hydrochloric acid).

-

Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

-

Nitrite standard (e.g., sodium nitrite)

-

96-well microplates

5.2.3 Sample Preparation

-

Saliva: Centrifuge saliva to remove debris. The supernatant can be used directly or after dilution.

-

Plasma/Serum: Deproteinization is crucial to prevent interference. Use a method such as zinc sulfate (B86663) precipitation or ultrafiltration.

-

Urine: Centrifuge and dilute the supernatant.

5.2.4 Procedure

-

Standard Curve: Prepare a series of known concentrations of nitrite standards in the same matrix as the samples (e.g., deionized water, saline).

-

Assay:

-

Pipette samples and standards into the wells of a 96-well plate.

-

Add Griess Reagent (pre-mixed or added sequentially as Solution A then Solution B) to each well.

-

Incubate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.

-

Measure the absorbance at ~540 nm.

-

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of dietary nitrate.

Signaling Pathways

Caption: The Nitrate-Nitrite-Nitric Oxide Pathway.

Caption: Nitric Oxide Signaling Cascade.

Experimental Workflow

Caption: Typical Human Dietary Nitrate Intervention Study Workflow.

Conclusion

The nitrate-nitrite-nitric oxide pathway represents a significant and complementary route for NO generation in mammals, with profound implications for cardiovascular health and physiological function. This guide has provided an in-depth overview of the core biochemical mechanisms, a summary of the quantitative effects observed in human studies, and detailed experimental protocols for the accurate measurement of key biomarkers. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for researchers. As the body of evidence continues to grow, a thorough understanding of this pathway is paramount for scientists and drug development professionals seeking to harness the therapeutic potential of dietary nitrate for the prevention and treatment of a range of clinical conditions.

References

- 1. Leafy Vegetable Nitrite and Nitrate Content: Potential Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of dietary nitrate on salivary, plasma, and urinary nitrate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Plasma Nitrate and Nitrite Kinetics after Single Intake of Beetroot Juice in Adult Patients on Chronic Hemodialysis and in Healthy Volunteers: A Randomized, Single-Blind, Placebo-Controlled, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and variability in plasma nitrite levels during long-term supplementation with nitrate containing beetroot juice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.qub.ac.uk [pure.qub.ac.uk]

- 13. The effect of dietary nitrate on nitrate and nitrite excretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Profile of Incremental Oral Doses of Dietary Nitrate in Young and Older Adults: A Crossover Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of dietary nitrate on blood pressure and endothelial function: a review of human intervention studies | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 16. bowdish.ca [bowdish.ca]

- 17. abcam.cn [abcam.cn]

environmental sources and sinks of atmospheric nitrate

An In-depth Technical Guide to the Environmental Sources and Sinks of Atmospheric Nitrate

Authored for: Researchers, Scientists, and Environmental Professionals

This guide provides a comprehensive overview of the lifecycle of atmospheric nitrate, a critical component of reactive nitrogen in the Earth's atmosphere. It details the primary sources of its precursors, the complex chemical pathways of its formation, and its ultimate removal through various sink mechanisms. The document summarizes quantitative data, outlines key experimental methodologies for its study, and visualizes complex processes to facilitate understanding.

Sources of Atmospheric Nitrate Precursors (NOₓ)

Atmospheric nitrate (NO₃⁻) is a secondary pollutant, meaning it is not directly emitted. It forms from the oxidation of nitrogen oxides (NOₓ = NO + NO₂). Understanding the sources of NOₓ is fundamental to understanding nitrate distribution. These sources are a mix of anthropogenic (human-caused) and natural processes.

Globally, anthropogenic activities are the dominant source of NOₓ emissions. The primary human activities contributing to NOₓ include the combustion of fossil fuels in transportation and for energy generation.[1][2] Natural sources also play a significant role and include emissions from soils, lightning, and biomass burning.[3] Microbial processes in soil, such as nitrification and denitrification, release NO and N₂O into the atmosphere.[4][5][6]

The following table summarizes the estimated global emissions from major NOₓ sources.

| Source Category | Sub-category | Global Emissions (Tg N/yr) | Key References |

| Anthropogenic Sources | Fossil Fuel Combustion (Surface) | 20 - 24 | [3] |

| Transportation (Air, Land, Sea) | Major contributor to fossil fuel total | [1] | |

| Industrial Processes | Included in fossil fuel total | [1][2] | |

| Biomass Burning | ~5.3 | [3] | |

| Natural Sources | Soil Emissions (Nitrification/Denitrification) | ~10 | [3] |

| Lightning | ~12 | [3] | |

| Stratospheric N₂O Decomposition | - | [3] |

Table 1: Summary of major global sources of atmospheric nitrogen oxides (NOₓ). Tg N/yr = teragrams of nitrogen per year.

Atmospheric Formation Pathways of Nitrate

The transformation of NOₓ into nitric acid (HNO₃) and particulate nitrate (NO₃⁻) involves a complex series of chemical reactions driven by atmospheric oxidants. The dominant pathways differ significantly between daytime and nighttime.

Daytime Chemistry: During the day, the primary pathway for nitrate formation is the oxidation of NO₂ by the hydroxyl radical (∙OH).[7] This gas-phase reaction is a major contributor to the global inorganic nitrate burden, accounting for an estimated 76% of its formation.

Nighttime Chemistry: In the absence of sunlight, the photochemically unstable nitrate radical (NO₃) becomes the key oxidant.[8][9][10] NO₃ is formed from the reaction of NO₂ with ozone (O₃).[10] The NO₃ radical can then react with volatile organic compounds (VOCs) or be in equilibrium with dinitrogen pentoxide (N₂O₅).[9][11] The heterogeneous hydrolysis of N₂O₅ on the surface of aerosols is a major nocturnal pathway for nitric acid production, contributing about 18% to the global nitrate burden.[11]

Other Pathways: Additional, though less dominant, pathways include reactions involving the nitrate radical with hydrocarbons (HC) or dimethyl sulfide (B99878) (DMS), and the hydrolysis of halogen nitrates.[7]

Sinks of Atmospheric Nitrate

The removal of atmospheric nitrate occurs through two primary mechanisms: wet and dry deposition. These processes transfer nitrogen from the atmosphere to terrestrial and aquatic ecosystems, where it can act as a nutrient or a pollutant.

Wet Deposition: This process involves the removal of atmospheric nitrate by precipitation, including rain, snow, and fog.[12][13] Pollutants are either dissolved into cloud droplets or scavenged below the cloud by falling precipitation.[12] In many regions, wet deposition is the dominant removal pathway for atmospheric nitrate.[14]

Dry Deposition: This refers to the direct transfer and uptake of gaseous nitric acid (HNO₃) and particulate nitrate (pNO₃⁻) onto surfaces like vegetation, soil, and water in the absence of precipitation.[12] Dry deposition rates are highly variable and depend on atmospheric conditions, surface type, and chemical concentrations.

The relative importance of wet versus dry deposition varies geographically and seasonally. For instance, a study across ten sites in Northern China found that on average, dry deposition accounted for 60% of total nitrogen deposition, while wet deposition accounted for the remaining 40%.

| Deposition Pathway | Description | Relative Contribution (Example: N. China) | Key References |

| Wet Deposition | Removal of nitrate via precipitation (rain, snow, fog). | 40% | [12] |

| Dry Deposition | Direct deposition of gaseous HNO₃ and particulate NO₃⁻ onto surfaces. | 60% | [12] |

Table 2: Primary sink mechanisms for atmospheric nitrate.

Key Experimental Protocols

Accurate quantification of atmospheric nitrate and identification of its sources requires sophisticated analytical techniques. Below are detailed methodologies for two critical experimental approaches.

Measurement of Atmospheric Nitric Acid and Particulate Nitrate

The denuder/filter-pack system is a widely used method for the simultaneous collection of gaseous nitric acid and particulate nitrate.[15]

Principle: The method relies on the differential diffusion rates of gases and particles. Air is drawn through a series of annular denuders coated with a substance that absorbs acidic gases (like HNO₃) but allows particles to pass through. A downstream filter pack then collects the particulate matter.

Detailed Methodology:

-

Preparation: Annular denuders are coated with a reactive solution (e.g., a mixture of glycerol (B35011) and sodium carbonate) and dried. Filter packs, typically containing a Teflon pre-filter and a nylon backup filter, are assembled in a clean environment.

-

Sampling: A sampling train is set up consisting of an inlet (to remove coarse particles), the annular denuders in series, and the filter pack. Air is drawn through the system at a known flow rate for a specified period.

-

Extraction: After sampling, the denuders are extracted with a known volume of deionized water to dissolve the collected nitrate. The filters are also placed in vials with deionized water for extraction.

-

Analysis: The resulting aqueous solutions from both the denuders (representing gaseous HNO₃) and the filters (representing particulate NO₃⁻) are analyzed for nitrate concentration, typically using ion chromatography.

-

Calculation: The atmospheric concentration of gaseous HNO₃ and particulate NO₃⁻ is calculated based on the mass of nitrate found in the extracts, the total volume of air sampled, and blank corrections.

Isotopic Analysis of Nitrate to Determine Sources

Stable isotope analysis of the nitrogen (δ¹⁵N) and oxygen (δ¹⁸O and Δ¹⁷O) in nitrate is a powerful tool for source apportionment.[16][17] Different NOₓ sources and formation pathways impart distinct isotopic signatures on the final nitrate product.[18]

Principle: The "denitrifier method" is a common approach where denitrifying bacteria that lack the enzyme for the final conversion step are used to quantitatively convert dissolved nitrate (NO₃⁻) into nitrous oxide (N₂O) gas.[19] The isotopic composition of the N₂O is then measured using an isotope ratio mass spectrometer (IRMS).[17][19]

Detailed Methodology:

-

Sample Collection & Preparation: Atmospheric nitrate is collected from aerosols onto filters or from precipitation. The nitrate is extracted into deionized water. If nitrite (B80452) is present, it is removed using sulfamic acid, as it can interfere with the analysis.[19][20]

-

Bacterial Conversion: The aqueous sample containing nitrate is injected into a sealed vial containing a culture of denitrifying bacteria (e.g., Pseudomonas aureofaciens).[19] The vial is purged of ambient air to create anoxic conditions. The bacteria respire the nitrate, converting it to N₂O gas which accumulates in the vial's headspace.

-

N₂O Analysis: The N₂O gas from the headspace is automatically extracted, purified, and cryogenically concentrated in a purpose-built inlet system.

-

Mass Spectrometry: The purified N₂O is introduced into an isotope ratio mass spectrometer (IRMS), which measures the ratios of ¹⁵N/¹⁴N and ¹⁸O/¹⁶O.

-

Data Correction: Raw data are corrected using internationally recognized isotopic standards. The final values (e.g., δ¹⁵N) are reported in per mil (‰) notation relative to a standard (e.g., Air-N₂ for nitrogen).[16]

-

Source Interpretation: The resulting dual-isotope values (δ¹⁵N vs. δ¹⁸O) are plotted and compared to the known isotopic ranges of various nitrate sources (e.g., fossil fuel combustion, soil emissions, atmospheric deposition) to determine their relative contributions.[18]

References

- 1. visualizingenergy.org [visualizingenergy.org]

- 2. qz.com [qz.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Nitrification and denitrification as sources of nitric oxide and nitrous oxide in a sandy loam soil | Scilit [scilit.com]

- 6. Nitrification and denitrification as sources of nitric oxide and nitrous oxide in a sandy loam soil - NERC Open Research Archive [nora.nerc.ac.uk]

- 7. apn-gcr.org [apn-gcr.org]

- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. How atmospheric radicals transform the air - RADICAL [radical-air.eu]

- 11. Nighttime radical observations and chemistry. | Semantic Scholar [semanticscholar.org]

- 12. epa.gov [epa.gov]

- 13. What Are the Main Differences between Wet and Dry Deposition of Atmospheric Pollutants? → Learn [pollution.sustainability-directory.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. elementar.com [elementar.com]

- 19. researchgate.net [researchgate.net]

- 20. gns.cri.nz [gns.cri.nz]

An In-depth Technical Guide to the Mechanisms of Nitrate Sensing in Plant Roots

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrate is a primary nitrogen source for plants and a critical signaling molecule that governs a wide array of developmental and metabolic processes. The ability of plants to sense and respond to fluctuating nitrate availability in the soil is paramount for their growth and productivity. This technical guide provides a comprehensive overview of the core mechanisms of nitrate sensing in plant roots, with a particular focus on the molecular intricacies of the signaling pathways, the key protein players, and the experimental methodologies used to elucidate these processes. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this complex biological system. This guide is intended to be a valuable resource for researchers in plant biology and for professionals in drug development seeking to understand and potentially modulate these pathways for agricultural or therapeutic purposes.

Core Mechanisms of Nitrate Sensing

Plants have evolved a sophisticated multi-tiered system to sense extracellular nitrate concentrations. This system is primarily initiated by a unique class of proteins known as "transceptors," which function as both transporters and receptors.

The NRT1.1 (CHL1/NPF6.3) Transceptor: The Master Sensor

The nitrate transporter NRT1.1, also known as CHL1 or NPF6.3, is the best-characterized nitrate transceptor in the model plant Arabidopsis thaliana.[1][2][3] It is a remarkable protein that exhibits dual-affinity transport kinetics, allowing plants to respond to a wide range of soil nitrate concentrations.[4][5][6]

-

Low-Affinity State: Under high nitrate conditions (>1 mM), NRT1.1 functions as a low-affinity transporter.[4][7]

-

High-Affinity State: When external nitrate levels are low (<1 mM), NRT1.1 is phosphorylated at a key threonine residue (Thr101) by the CBL-interacting protein kinase 23 (CIPK23).[1][4] This phosphorylation event switches NRT1.1 to a high-affinity state, enabling efficient nitrate uptake even when the nutrient is scarce.[1][4]

This dual-affinity mechanism is central to nitrate sensing, as the phosphorylation state of NRT1.1 not only alters its transport activity but also initiates distinct downstream signaling cascades.[1][8]

The NRT2 High-Affinity Transporters

In addition to NRT1.1, the NRT2 family of proteins constitutes the high-affinity transport system (HATS), which is crucial for nitrate uptake at very low concentrations (in the micromolar range).[9][10] Key members of this family in Arabidopsis include NRT2.1, NRT2.2, NRT2.4, and NRT2.5.[9] The activity of some NRT2 transporters, such as NRT2.1, requires the presence of an accessory protein, NAR2.[5] While primarily known for their transport function, there is evidence suggesting that NRT2 proteins also play a role in nitrate signaling.[11]

Downstream Signaling Cascades

The initial perception of nitrate at the plasma membrane by transceptors triggers a complex intracellular signaling network that ultimately leads to changes in gene expression and developmental reprogramming.

Calcium Signaling: A Rapid Second Messenger

Nitrate sensing by NRT1.1 leads to a rapid and transient increase in cytosolic calcium (Ca2+) concentrations.[12][13][14] This Ca2+ signature acts as a crucial second messenger, relaying the nitrate signal from the plasma membrane to downstream effectors.[13][14] The generation of this calcium signal is dependent on the activity of phospholipase C (PLC).[5][15]

The calcium signal is decoded by a suite of calcium-binding proteins and protein kinases:

-

Calcium-Dependent Protein Kinases (CPKs): CPKs, such as CPK10, CPK30, and CPK32, are directly activated by the nitrate-induced calcium influx.[14][15] They play a pivotal role in phosphorylating and activating downstream transcription factors.[14]

-

Calcineurin B-Like Proteins (CBLs) and CBL-Interacting Protein Kinases (CIPKs): The CBL-CIPK network is another key player in decoding the calcium signal.[13][15] As mentioned earlier, the CBL9-CIPK23 complex is responsible for the phosphorylation of NRT1.1, thereby regulating its affinity.[6] Other CBL-CIPK modules are also implicated in nitrate signaling.[13]

NLP Transcription Factors: Master Regulators of the Nitrate Response

The NIN-LIKE PROTEIN (NLP) family of transcription factors are the master regulators of the primary nitrate response.[16][17] In the absence of nitrate, NLPs are retained in the cytoplasm. Upon nitrate signaling, NLPs are phosphorylated by CPKs, leading to their translocation into the nucleus.[14] In the nucleus, NLPs bind to nitrate-responsive cis-elements (NREs) in the promoters of a vast array of nitrate-responsive genes, thereby activating their transcription.[16][18] NLP7 is a key member of this family and plays a central role in mediating the plant's response to nitrate.[16][17]

Integration with Phytohormone Signaling

The nitrate signaling pathway is intricately linked with phytohormone signaling, particularly auxin, to control plant development, most notably root system architecture.[11][12][19] NRT1.1 has been shown to transport auxin in a nitrate-dependent manner, thereby modulating local auxin concentrations and influencing lateral root development.[8][20] This crosstalk ensures that root growth is coordinated with nutrient availability.

Quantitative Data

Table 1: Kinetic Properties of Key Nitrate Transporters in Arabidopsis thaliana

| Transporter | Transport System | Nitrate Concentration Range | Km (Michaelis constant) | Notes |

| NRT1.1 (CHL1) | Low-Affinity Transport System (LATS) | > 1 mM | ~4 mM[4][5][6] | Functions as a low-affinity transporter. |

| NRT1.1 (CHL1) | High-Affinity Transport System (HATS) | < 1 mM | ~40-50 µM[4][5] | Switched to high-affinity mode by CIPK23-mediated phosphorylation of Thr101. |

| NRT2.1 | High-Affinity Transport System (HATS) | < 0.5 mM | In the µM range[9] | Requires the accessory protein NAR2 for activity.[5] |

| NRT2.2 | High-Affinity Transport System (HATS) | < 0.5 mM | In the µM range[9] | |

| NRT2.4 | High-Affinity Transport System (HATS) | Very low concentrations | In the µM range[9] | Induced under long-term nitrogen starvation.[9] |

| NRT2.5 | High-Affinity Transport System (HATS) | < 0.5 mM | In the µM range[9] |

Table 2: Selected Nitrate-Responsive Genes in Arabidopsis Roots

| Gene | Function | Fold Change (Nitrate Treatment) | Time Point | Reference |

| NRT1.1 (CHL1) | Nitrate transceptor | Induced | 20 min | [9] |

| NRT2.1 | High-affinity nitrate transporter | Induced | 20 min | [9] |

| NIA1 | Nitrate Reductase | 15-fold induction | 20 min | [9] |

| NIA2 | Nitrate Reductase | 2-fold induction | 20 min | [9] |

| NiR | Nitrite Reductase | Dramatically induced | 20 min | [9] |

| NLP7 | Transcription factor | Post-translationally regulated | - | [16] |

Experimental Protocols

Nitrate Uptake Assay in Arabidopsis Roots

This protocol measures the rate of nitrate uptake by plant roots.

Materials:

-

Arabidopsis thaliana seedlings

-

Hydroponic culture system

-

Nitrogen-free nutrient solution

-

15N-labeled KNO3 or a nitrate-specific electrode

-

Liquid scintillation counter or ion chromatograph

Procedure:

-

Grow Arabidopsis seedlings hydroponically in a complete nutrient solution.

-

To induce nitrate transporters, transfer the seedlings to a nitrogen-free nutrient solution for a specified period (e.g., 24-72 hours).

-

Initiate the uptake assay by transferring the seedlings to a solution containing a known concentration of 15N-labeled KNO3 (for radiotracer studies) or unlabeled KNO3 (for depletion studies).

-

At various time points, collect root samples, wash them thoroughly with cold, unlabeled CaSO4 solution to remove apoplastic nitrate, and dry them.

-

For 15N-labeled experiments, determine the amount of 15N accumulated in the root tissue using a mass spectrometer. For depletion assays, measure the decrease in nitrate concentration in the uptake solution over time using a nitrate-specific electrode or ion chromatography.

-

Calculate the nitrate uptake rate per unit of root fresh or dry weight.

Split-Root Experiment to Study Local vs. Systemic Nitrate Sensing

This technique allows for the differential treatment of parts of the root system to distinguish between local and systemic responses to nitrate.

Materials:

-

Arabidopsis thaliana seedlings

-

Petri dishes divided into two compartments

-

Agar-based growth medium

-

Nutrient solutions with varying nitrate concentrations

Procedure:

-

Germinate and grow Arabidopsis seedlings on a standard agar (B569324) medium until the primary root has developed several lateral roots.

-

Carefully transfer the seedling to a split-root petri dish, placing the root system across the two compartments.

-

Fill each compartment with agar medium containing different nitrate concentrations (e.g., one side with high nitrate and the other with low or no nitrate).

-

Seal the plates and place them in a growth chamber.

-

After a specified period of growth, analyze the root architecture in each compartment. Measure parameters such as lateral root number, length, and density.

-

Gene expression analysis can also be performed on root tissue from each compartment to assess local and systemic signaling.

Chromatin Immunoprecipitation (ChIP) for NLP Transcription Factors

This protocol is used to identify the direct target genes of NLP transcription factors in response to nitrate.

Materials:

-

Arabidopsis thaliana seedlings (wild-type and/or lines expressing tagged NLP proteins)

-

Nitrate treatment solutions

-

Formaldehyde (B43269) for cross-linking

-

ChIP-grade antibodies against the NLP protein or the tag

-

Protein A/G magnetic beads

-

Buffers for nuclear isolation, lysis, and washing

-

Sonicator or enzymatic digestion for chromatin shearing

-

Reagents for DNA purification

-

qPCR machine or next-generation sequencing platform

Procedure:

-

Grow Arabidopsis seedlings under nitrogen-deficient conditions and then treat with a nitrate solution for a specific time to induce NLP nuclear localization and activity.

-

Cross-link proteins to DNA by incubating the seedlings in a formaldehyde solution.

-

Isolate nuclei from the root tissue and lyse them to release chromatin.

-

Shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitate the NLP-DNA complexes using a specific antibody and protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by ChIP-seq for a genome-wide analysis of NLP binding sites.

Visualizations

Nitrate Signaling Pathway in Plant Roots

Caption: A simplified diagram of the core nitrate signaling pathway in plant roots.

Experimental Workflow for a Split-Root Assay

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Molecular basis of nitrate uptake by the plant nitrate transporter NRT1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism Underlying the Plant NRT1.1 Dual-Affinity Nitrate Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | NRT1.1 Dual-Affinity Nitrate Transport/Signalling and its Roles in Plant Abiotic Stress Resistance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Microarray Analysis of the Nitrate Response in Arabidopsis Roots and Shoots Reveals over 1,000 Rapidly Responding Genes and New Linkages to Glucose, Trehalose-6-Phosphate, Iron, and Sulfate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NRT1.1 Dual-Affinity Nitrate Transport/Signalling and its Roles in Plant Abiotic Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Affinity Nitrate Transport in Roots of Arabidopsis Depends on Expression of the NAR2-Like Gene AtNRT3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitrate Assay for Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. Simple Spectroscopic Determination of Nitrate, Nitrite, and Ammonium in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ensuring robustness in scientific research, split-root assays as an example case - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

An In-depth Technical Guide to Nitrate Contamination Sources in Groundwater and Surface Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrate (NO₃⁻) contamination of groundwater and surface water is a significant global environmental issue with profound implications for human health and ecosystem stability. This technical guide provides a comprehensive overview of the primary sources of nitrate contamination, detailing their biogeochemical pathways and the experimental protocols used for their identification and quantification. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who require a deep understanding of nitrate pollution dynamics for environmental monitoring, public health risk assessment, and the development of remediation strategies.

Introduction to Nitrate Contamination

Nitrogen, an essential element for all known forms of life, exists in various oxidation states in the environment. Nitrate is a highly soluble and mobile form of nitrogen, which allows it to be readily transported through soil and into water systems.[1] While low levels of nitrate are naturally present in water bodies, anthropogenic activities have drastically increased its concentration, leading to widespread contamination.[2] Elevated nitrate levels in drinking water are a direct threat to human health, most notably causing methemoglobinemia or "blue baby syndrome" in infants.[3] Furthermore, excess nitrate in surface waters can lead to eutrophication, resulting in harmful algal blooms, oxygen depletion, and significant disruption of aquatic ecosystems.[3]

This guide will delve into the primary anthropogenic and natural sources of nitrate contamination, provide quantitative data on their relative contributions, and detail the advanced experimental methodologies used to trace and quantify these sources.

Major Sources of Nitrate Contamination

Nitrate contamination in water resources originates from both point and non-point sources. Point sources are discrete and identifiable, such as industrial discharge pipes (B44673) or wastewater treatment plant outlets. Non-point sources are diffuse and arise from a wide area, such as agricultural runoff.

Agricultural Sources

Agriculture is widely recognized as the largest contributor to nitrate contamination of water resources globally.[2] The primary agricultural sources include:

-

Synthetic Nitrogen Fertilizers: The extensive use of synthetic nitrogen fertilizers, such as ammonium (B1175870) nitrate and urea, is a major driver of nitrate pollution.[4] When applied in excess of crop demand, the unused nitrogen is converted to nitrate through nitrification and subsequently leaches into groundwater or is carried into surface waters via runoff.[4]

-

Animal Manure: Concentrated animal feeding operations (CAFOs) produce large quantities of manure, which is rich in nitrogen.[3] Improper storage or over-application of manure to land as fertilizer can lead to significant nitrate contamination of nearby water bodies.[3]

Wastewater and Septic Systems

Human wastewater is another significant source of nitrogen to the environment.

-

Municipal Wastewater Treatment Plants (WWTPs): Effluent from WWTPs, even after treatment, can contain substantial concentrations of nitrogen compounds, including nitrate. In many urbanized watersheds, WWTPs can be a dominant point source of nitrate to rivers.

-

On-site Septic Systems: In areas without centralized wastewater treatment, septic systems are common. These systems are designed to remove pathogens and solids, but they are often inefficient at removing nitrogen.[4] Effluent from septic systems can leach into the surrounding soil and introduce significant amounts of nitrate into the underlying groundwater.[4]

Industrial Sources

Various industrial processes contribute to nitrate contamination, including:

-

Fertilizer and Explosives Manufacturing: Facilities that produce nitrogen-based fertilizers and explosives can be significant point sources of nitrate pollution through their wastewater discharges.

-

Food Processing: Wastewater from food processing industries can be rich in organic nitrogen, which can be converted to nitrate in the environment.

Atmospheric Deposition

Nitrogen oxides (NOx) and ammonia (B1221849) (NH₃) are released into the atmosphere from the combustion of fossil fuels (e.g., in vehicles and power plants) and agricultural activities.[5] These compounds can be transported over long distances and are deposited onto land and water surfaces through wet (rain, snow) and dry deposition. This atmospheric nitrogen can then be converted to nitrate and contribute to the contamination of both terrestrial and aquatic ecosystems.[5]

Quantitative Contribution of Nitrate Sources

The relative contribution of different sources to nitrate contamination varies significantly depending on land use, population density, and geological conditions. The following table summarizes findings from various studies on the quantitative apportionment of nitrate sources in different environmental settings.

| Source Category | Contribution to Groundwater Nitrate (%) | Contribution to Surface Water Nitrate (%) | References |

| Agricultural Sources | |||

| Synthetic Fertilizers | 10 - 80 | 20 - 60 | [4],[6] |

| Manure and Septic Waste | 5 - 50 | 10 - 40 | [4],[6] |

| Wastewater and Sewage | 5 - 40 | 20 - 70 | [6],[7] |

| Atmospheric Deposition | 1 - 15 | 5 - 30 | [5],[7] |

| Natural Soil Nitrogen | 5 - 30 | 10 - 40 | [6],[8] |

Note: The ranges provided are indicative and can vary widely based on site-specific characteristics.

Experimental Protocols for Source Identification and Quantification

Several advanced experimental techniques are employed to identify and quantify the sources of nitrate contamination. These methods often involve a combination of chemical analysis, isotopic tracing, and modeling.

Nitrate Concentration Analysis

The first step in assessing nitrate contamination is to determine its concentration in water samples. Standard analytical methods are used for this purpose.

This widely used method involves the reduction of nitrate to nitrite (B80452), which then reacts with a colorimetric reagent to form a colored compound. The intensity of the color, which is proportional to the nitrate concentration, is measured using a spectrophotometer.

Methodology:

-

Sample Collection and Preservation: Water samples are collected in clean bottles and preserved by cooling to 4°C. If analysis is delayed, samples can be preserved by adding sulfuric acid to a pH < 2.

-

Cadmium Reduction: The filtered water sample is passed through a column containing granulated copper-cadmium to reduce nitrate to nitrite.

-

Colorimetric Reaction: The nitrite is then determined by diazotizing with sulfanilamide (B372717) and coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a highly colored azo dye.

-

Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 540 nm), and the nitrate concentration is determined by comparing the absorbance to a calibration curve prepared with known nitrate standards.

Stable Isotope Analysis of Nitrate (δ¹⁵N and δ¹⁸O)

Stable isotope analysis is a powerful tool for differentiating between various sources of nitrate. The isotopic composition of nitrogen (¹⁵N/¹⁴N, expressed as δ¹⁵N) and oxygen (¹⁸O/¹⁶O, expressed as δ¹⁸O) in the nitrate molecule varies depending on the source and the biogeochemical processes it has undergone.

The following table provides a summary of the typical δ¹⁵N and δ¹⁸O values for major nitrate sources.

| Nitrate Source | δ¹⁵N (‰ vs. Air) | δ¹⁸O (‰ vs. VSMOW) | References |

| Atmospheric Deposition | -15 to +15 | +60 to +90 | [5],[9] |

| Ammonium Fertilizers | -5 to +5 | -5 to +15 | [4] |

| Nitrate Fertilizers | -5 to +5 | +18 to +25 | [5] |

| Soil Organic Nitrogen | +2 to +8 | -5 to +15 | [4] |

| Manure & Septic Waste | +10 to +25 | -5 to +15 | [4] |

The denitrifier method is a common technique for preparing nitrate samples for isotopic analysis. It involves the bacterial conversion of nitrate to nitrous oxide (N₂O), which is then analyzed by an isotope ratio mass spectrometer (IRMS).

Methodology:

-

Sample Preparation: Water samples are filtered to remove particulate matter. If nitrite is present, it is removed using sulfamic acid.

-

Bacterial Denitrification: The water sample is incubated with a culture of denitrifying bacteria (e.g., Pseudomonas aureofaciens) that lack the enzyme to reduce N₂O to N₂. This ensures the quantitative conversion of nitrate to N₂O.

-

N₂O Extraction and Purification: The produced N₂O is extracted from the sample vial, cryogenically purified, and separated from other gases using gas chromatography.

-

Isotope Ratio Mass Spectrometry (IRMS): The purified N₂O is introduced into an IRMS, which measures the ratios of the stable isotopes (¹⁵N/¹⁴N and ¹⁸O/¹⁶O). The results are reported in delta (δ) notation in per mil (‰) relative to international standards (Atmospheric N₂ for δ¹⁵N and VSMOW for δ¹⁸O).

Quantitative Source Apportionment using Mixing Models

To quantify the relative contributions of different sources to the observed nitrate in a water sample, mixing models are employed. These models use the measured isotopic compositions of the water sample and the characteristic isotopic signatures of the potential sources.

Bayesian mixing models, such as Stable Isotope Analysis in R (SIAR) and its successor MixSIAR, are powerful statistical tools that can account for uncertainties in both the source values and the fractionation processes.

Methodology:

-

Define Sources and Mixtures: The potential nitrate sources (e.g., fertilizer, manure, atmospheric deposition) and their respective mean δ¹⁵N and δ¹⁸O values and standard deviations are defined. The measured isotopic values of the water samples (mixtures) are also input into the model.

-

Model Execution: The MixSIAR model is run in a Bayesian framework, typically using Markov Chain Monte Carlo (MCMC) methods, to estimate the probability distribution of the proportional contribution of each source to the mixture.

-

Results Interpretation: The output of the model provides the estimated mean, median, and credibility intervals for the contribution of each source, allowing for a quantitative assessment of their importance.[10]

Visualizing Nitrate Contamination Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to nitrate contamination.

Signaling Pathway of Nitrate from Agricultural Sources

Caption: Pathway of nitrate from agricultural sources to water bodies.

Experimental Workflow for Nitrate Source Apportionment

Caption: Workflow for nitrate source apportionment using isotopic and chemical analysis.

Conclusion

Understanding the sources of nitrate contamination in groundwater and surface water is paramount for developing effective management and remediation strategies. This technical guide has provided a detailed overview of the primary nitrate sources, their relative contributions, and the sophisticated experimental protocols used for their investigation. The combination of chemical analysis, stable isotope tracing, and advanced modeling provides a robust framework for elucidating the complex dynamics of nitrate pollution. For researchers and professionals in related fields, a thorough grasp of these concepts and methodologies is essential for addressing this pressing environmental challenge and safeguarding water resources for future generations.

References

- 1. ied.tsukuba.ac.jp [ied.tsukuba.ac.jp]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. epa.gov [epa.gov]

- 4. Coupling the dual isotopes of water (δ2H and δ18O) and nitrate (δ15N and δ18O): A new framework for classifying current and legacy groundwater pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Advances in the Analysis of Nitrate Pollution Sources in a Freshwater Environment Using δ15N-NO3− and δ18O-NO3− - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iue.cas.cn [iue.cas.cn]

- 8. Tracing groundwater nitrate sources in an intensive agricultural region integrated of a self-organizing map and end-member mixing model tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Core of Nitrate Reduction: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the core nitrate reduction pathways in denitrifying bacteria, designed for researchers, scientists, and professionals in drug development. It delves into the enzymatic machinery, regulatory networks, and key experimental methodologies essential for studying this critical biological process.